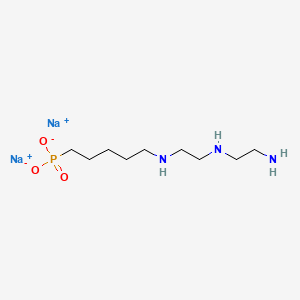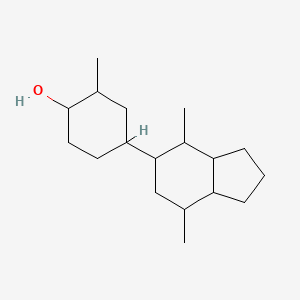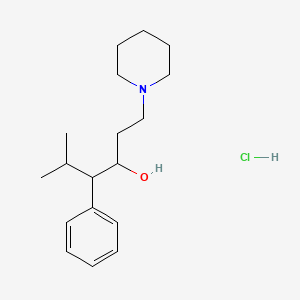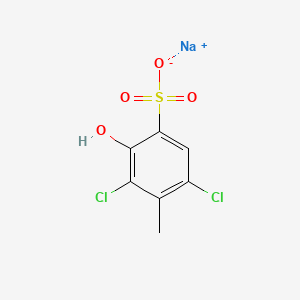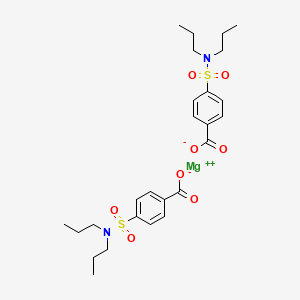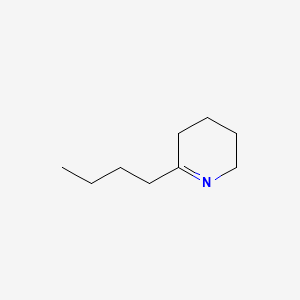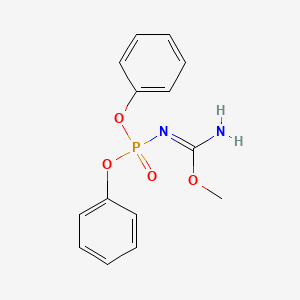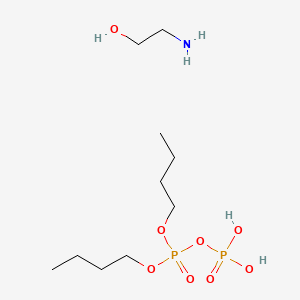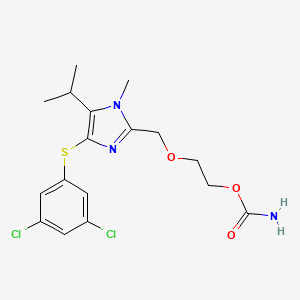
(2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a carbamoyloxy group, a dichlorophenylthio group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenylthio Group: This can be achieved through a nucleophilic substitution reaction, where a dichlorophenylthio group is introduced to the imidazole ring.
Attachment of the Carbamoyloxy Group: This step involves the reaction of the intermediate compound with a carbamoylating agent under controlled conditions.
Final Modifications: Additional steps may include purification and crystallization to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
(2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it inhibits the growth of fungi by interfering with the fungal cell membrane . The compound may bind to specific enzymes or receptors, disrupting normal cellular functions and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Carbamoyloxy)ethoxymethyl-4-(3,5-dichlorophenylthio)-5-isopropyl-1-methyl-1H-imidazole: shares similarities with other imidazole derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
178979-55-0 |
|---|---|
Formule moléculaire |
C17H21Cl2N3O3S |
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
2-[[4-(3,5-dichlorophenyl)sulfanyl-1-methyl-5-propan-2-ylimidazol-2-yl]methoxy]ethyl carbamate |
InChI |
InChI=1S/C17H21Cl2N3O3S/c1-10(2)15-16(26-13-7-11(18)6-12(19)8-13)21-14(22(15)3)9-24-4-5-25-17(20)23/h6-8,10H,4-5,9H2,1-3H3,(H2,20,23) |
Clé InChI |
QDLIZJZOSFNLQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=C(N1C)COCCOC(=O)N)SC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
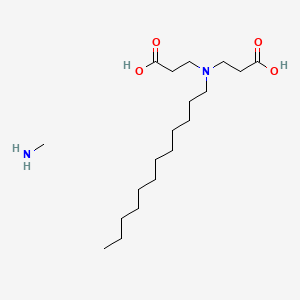
![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
